4-Piperidinylbenzenesulphonyl chloride
Description
4-Piperidinylbenzenesulphonyl chloride (CAS 677326-95-3) is a sulfonyl chloride derivative featuring a piperidine ring attached to a benzene core. Its molecular structure comprises a reactive sulfonyl chloride group (-SO₂Cl) at the 1-position of the benzene ring and a piperidine-1-carboxamido group at the 4-position, forming 4-(piperidine-1-carboxamido)benzene-1-sulfonyl chloride . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing protease inhibitors and kinase-targeting agents due to its ability to act as an electrophilic reagent in amide bond formation . Its reactivity stems from the sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions with amines, alcohols, or thiols.
Properties
Molecular Formula |
C11H14ClNO2S |
|---|---|
Molecular Weight |
259.75 g/mol |
IUPAC Name |
4-piperidin-1-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO2S/c12-16(14,15)11-6-4-10(5-7-11)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |
InChI Key |
NIHQHAOPTSHEGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 4-piperidinylbenzenesulphonyl chloride and related compounds:
Key Observations:
4-Chlorobenzylsulfonyl chloride lacks a piperidine group but includes a chlorobenzyl substituent, enhancing its lipophilicity and making it suitable for hydrophobic interactions in agrochemicals .
Functional Group Impact :
- The carboxylic acid in 4-(piperidin-4-yl)benzoic acid hydrochloride () shifts its application toward coordination chemistry rather than nucleophilic substitution .
- The carbohydrazide moiety in the compound from introduces hydrogen-bonding capability, suggesting utility in targeting enzyme active sites .
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